(E)-Metominostrobin

Catalog No.
S535290
CAS No.
133408-50-1
M.F
C16H16N2O3
M. Wt
284.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-Metominostrobin

CAS Number

133408-50-1

Product Name

(E)-Metominostrobin

IUPAC Name

(2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

InChI

InChI=1S/C16H16N2O3/c1-17-16(19)15(18-20-2)13-10-6-7-11-14(13)21-12-8-4-3-5-9-12/h3-11H,1-2H3,(H,17,19)/b18-15+

InChI Key

HIIRDDUVRXCDBN-OBGWFSINSA-N

SMILES

CNC(=O)C(=NOC)C1=CC=CC=C1OC2=CC=CC=C2

solubility

Soluble in DMSO

Synonyms

(E)-Metominostrobin; Metominostrobin

Canonical SMILES

CNC(=O)C(=NOC)C1=CC=CC=C1OC2=CC=CC=C2

Isomeric SMILES

CNC(=O)/C(=N/OC)/C1=CC=CC=C1OC2=CC=CC=C2

The exact mass of the compound Metominostrobin is 284.1161 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of monocarboxylic acid amide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action

  • Disruption of Mitochondrial Electron Transport: Research indicates that Metominostrobin inhibits fungal growth by interfering with their cellular respiration process. It specifically targets an enzyme complex within the mitochondria, hindering the production of ATP (adenosine triphosphate), the primary energy source for fungal cells . This disrupts their energy metabolism, ultimately leading to fungal cell death .

Target Pathogens

  • Extensive Fungal Disease Control: Scientific studies have demonstrated Metominostrobin's efficacy against a vast array of fungal pathogens. These include fungal diseases like powdery mildew, scab, rusts, blight, and downy mildew affecting various crops like cereals, fruits, vegetables, ornamentals, and turfgrass [^2, ^3].

Formulation and Application Methods

  • Research on Delivery Methods: Scientific research is ongoing to optimize Metominostrobin's delivery and effectiveness. Studies explore formulations like controlled-release granules or combination fungicides to enhance its efficacy, prolong its action, and reduce environmental impact .

Additional Research Areas

  • Fungicide Resistance Management: An important area of research is investigating the development of fungicide resistance to Metominostrobin. Scientists study how fungi develop resistance mechanisms and develop strategies to delay or prevent resistance for sustainable disease control .

(E)-Metominostrobin, chemically designated as (E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide, is a synthetic compound belonging to the class of strobilurin fungicides. Its molecular formula is C₁₆H₁₆N₂O₃, and it has a molecular weight of approximately 284.31 g/mol. This compound is characterized by its unique structure, which includes a methoxyimino group and a phenoxyphenyl moiety, contributing to its biological activity against various fungal pathogens.

Metominostrobin acts by inhibiting mitochondrial cytochrome bc1 complex, an essential enzyme in the fungal respiratory chain. This disrupts fungal energy production, ultimately leading to cell death [].

The primary chemical reaction involving (E)-Metominostrobin is its synthesis through the formal condensation of the carboxy group of (2E)-(methoxyimino)(2-phenoxyphenyl)acetic acid. This reaction typically occurs under specific conditions that facilitate the formation of the amide bond, which is crucial for its fungicidal properties. Other reactions may include hydrolysis under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

(E)-Metominostrobin exhibits significant antifungal activity, particularly against rice blast disease caused by Magnaporthe oryzae. It operates by inhibiting mitochondrial respiration through blocking electron transport in the cytochrome bc1 complex, similar to other strobilurin fungicides. This mechanism disrupts ATP production in fungal cells, leading to their death. Toxicological studies indicate an oral LD50 of 708 mg/kg in rats, with dermal and inhalation toxicity levels being higher than 2000 mg/kg and 1.88 mg/L respectively .

The synthesis of (E)-Metominostrobin can be achieved through several methods. A notable approach involves:

  • Starting Materials: Using (2E)-(methoxyimino)(2-phenoxyphenyl)acetic acid as a precursor.
  • Reaction Conditions: The reaction typically takes place in the presence of coupling agents under controlled temperature and pH conditions.
  • Purification: Post-reaction, purification methods such as crystallization or chromatography are employed to isolate the desired compound from by-products.

Patents detail various synthetic routes that optimize yield and purity, emphasizing environmentally friendly practices .

(E)-Metominostrobin is primarily used as a fungicide in agriculture, particularly for controlling fungal pathogens in crops such as rice. Its effectiveness against rice blast has made it a valuable tool for farmers seeking to enhance crop yield and quality. Additionally, it is utilized in research settings for studying fungal resistance mechanisms and developing new agricultural chemicals.

Several compounds share structural or functional similarities with (E)-Metominostrobin. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureMechanism of ActionUnique Features
(Z)-MetominostrobinC₁₆H₁₆N₂O₃Similar to (E)-MetominostrobinDifferent stereochemistry affects activity
AzoxystrobinC₁₈H₁₈N₂O₄Inhibits mitochondrial respirationBroader spectrum against various fungi
PyraclostrobinC₁₇H₁₈N₂O₃Disrupts electron transportEffective against a wide range of pathogens
TrifloxystrobinC₁₈H₁₈F₃N₂O₄Inhibits mitochondrial respirationContains fluorine substituents

(E)-Metominostrobin stands out due to its specific action against rice blast disease and its unique chemical structure that differentiates it from other strobilurin fungicides.

Origins and Synthesis

(E)-Metominostrobin was first synthesized in the late 1990s through structural optimization of early strobilurin analogs. Researchers modified the methoxyiminoacetamide group of metominostrobin, a compound derived from the natural strobilurin scaffold, to enhance acaricidal and fungicidal properties. Key innovations included introducing a phenoxyphenyl moiety and an oxime ether bridge, which improved target-binding affinity and environmental stability.

Key Innovators

  • Shionogi & Co.: Pioneered the compound’s synthesis and early agricultural applications.
  • Sumitomo Corporation: Scaled production and introduced hybrid formulations for soybeans and vegetables.

Key Synthetic Pathways

The synthesis of (E)-Metominostrobin has been achieved through several distinct pathways, each offering unique advantages in terms of efficiency, cost-effectiveness, and environmental considerations. The most significant synthetic routes are documented in patent literature and academic research, providing a comprehensive understanding of the chemical transformations required to produce this important fungicidal compound.

Primary Synthetic Route (CN102603563 Pathway)

The most economically viable and environmentally conscious synthesis pathway is described in Chinese patent CN102603563B [1] [2]. This four-step synthesis begins with diphenyl ether and malononitrile as starting materials, proceeding through acylation, hydrolysis, oxime formation, and methylation steps. The process operates within a temperature range of negative thirty to one hundred twenty degrees Celsius and achieves overall yields of seventy-five to eighty-five percent [1] [2].

The key innovation of this pathway lies in its avoidance of highly toxic chemicals such as potassium cyanide and carbamate compounds that were previously used in traditional synthetic routes [1]. The acylation step involves the reaction of diphenyl ether with malononitrile under controlled conditions to form two-(phenoxy)benzoyl nitrile. This intermediate undergoes hydrolysis under acidic or basic conditions to yield two-(two-phenoxyphenyl)-two-oxoacetamide, which subsequently reacts with hydroxylamine to form the oxime intermediate. The final methylation step produces the target compound (E)-Metominostrobin [1] [2].

United States Patent Route (US5183921)

The synthetic methodology disclosed in US patent 5183921A represents a well-established approach for producing methoxyiminoacetamide compounds [3]. This three-step process utilizes two-phenoxyphenylacetonitrile and methylamine as key starting materials, with reaction temperatures ranging from zero to one hundred fifty degrees Celsius [3]. The pathway achieves yields of seventy to ninety percent and demonstrates good selectivity for the desired stereoisomeric configuration [3].

The process involves oxime methylation followed by nitrile formation and subsequent amidation. The methylation reaction can be conducted using various methylating agents including dimethyl sulfate and methyl iodide in the presence of bases such as potassium carbonate, sodium hydroxide, or sodium hydride [3]. The reaction conditions are optimized to minimize by-product formation while maximizing the yield of the desired (E)-isomer [3].

Direct Oxime Methylation Approach

A highly efficient alternative pathway involves the direct methylation of hydroxyimino precursors using methylating agents under controlled conditions [3]. This approach operates at temperatures between twenty and one hundred twenty degrees Celsius and achieves yields of eighty to ninety-five percent with minimal by-product formation [3]. The high efficiency of this route makes it particularly attractive for industrial-scale production where yield optimization is critical for economic viability [3].

Industrial Scale Manufacturing Route

Commercial production typically employs multi-step condensation processes utilizing phenoxy compounds and acetic acid derivatives as starting materials [5]. These processes are designed for scalability and cost-effectiveness, operating at ambient to one hundred degrees Celsius with yields ranging from sixty-five to eighty percent [5]. The industrial route incorporates purification steps specifically optimized for large-scale operations, including crystallization and solvent recovery systems [5].

Patent Landscape (e.g., US5183921)

The intellectual property landscape surrounding (E)-Metominostrobin synthesis is characterized by several key patents that have shaped the development and commercialization of this compound. Understanding this patent landscape is crucial for industrial production planning and competitive analysis.

Foundational Patent US5183921A

US patent 5183921A, titled "Process for producing methoxyiminoacetamide compounds and intermediates," represents the foundational intellectual property for (E)-Metominostrobin synthesis [3]. Filed on July twenty-second, nineteen ninety-one, and issued on February second, nineteen ninety-three, this patent has since expired as of February second, two thousand five [3]. The patent describes a comprehensive methodology for producing methoxyiminoacetamide compounds through the reaction of specific intermediates with methylamine in the presence of methanol [3].

The patent specifically covers compounds of formula [I] where X represents hydrogen, lower alkyl, lower alkoxy, or halogen substituents, and the stereochemical configuration can be E-isomer, Z-isomer, or mixtures thereof [3]. The process involves reacting compounds of formula [II] with methylamine, where formula [II] intermediates are produced through methylation of oxime compounds using methylating agents such as dimethyl sulfate or methyl iodide [3].

Chinese Patent CN102603563B

Chinese patent CN102603563B, filed on January sixteenth, two thousand twelve, provides an alternative synthetic approach that emphasizes clean production methods [1] [2]. This patent has expired due to fee-related issues but remains technically relevant for understanding advanced synthetic methodologies [1] [2]. The key innovation described in this patent is the development of a synthetic route that avoids highly toxic chemicals while maintaining high yields and reducing reaction time [1] [2].

Contemporary Patent Developments

Recent patent activity includes WO2022024012A1, which describes synergistic compositions of metominostrobin with tebuconazole and propineb [6]. Filed on July twenty-ninth, two thousand twenty-one, this patent remains active and addresses formulation technologies that enhance the efficacy of metominostrobin-based fungicidal products [6].

European patent EP3994989A1, filed on November eighth, two thousand twenty, covers agrochemical compositions with improved drift, rainfastness, and uptake properties [7]. This patent demonstrates ongoing innovation in formulation technology that enhances the practical application of metominostrobin in agricultural settings [7].

Patent Strategy Implications

The expiration of key foundational patents, particularly US5183921A, has created opportunities for generic manufacturers to enter the metominostrobin market [3]. However, newer patents focusing on formulation technologies, combination products, and manufacturing improvements continue to provide intellectual property protection for innovative approaches [6] [7]. Companies operating in this space must navigate a complex patent landscape that includes both expired foundational patents and active formulation-specific patents [6] [7] [3].

Industrial-Scale Manufacturing Processes

The commercial production of (E)-Metominostrobin requires sophisticated manufacturing processes designed to achieve consistent quality, high efficiency, and regulatory compliance. Industrial-scale synthesis incorporates advanced process engineering principles to optimize yield, minimize waste, and ensure product purity.

Reactor Design and Equipment Specifications

Industrial production typically employs glass-lined reactors and stainless steel equipment designed to handle the corrosive nature of some reagents used in the synthesis [8]. Batch sizes range from one hundred to one thousand kilograms, with typical production facilities capable of producing ten to one hundred tonnes per year [9]. The reactor systems are equipped with precise temperature control mechanisms, efficient mixing systems, and monitoring instrumentation to ensure consistent reaction conditions [8].

The choice of reactor material is critical due to the use of methylating agents and basic conditions in several synthesis steps [3]. Glass-lined reactors provide excellent chemical resistance while allowing visual monitoring of reaction progress. Stainless steel systems are employed for less corrosive steps and for solvent recovery operations [8].

Process Optimization and Energy Management

Industrial processes are optimized for energy efficiency, with typical energy consumption ranging from fifty to eighty kilowatt-hours per kilogram of product [9]. Heat integration strategies are implemented to recover and reuse thermal energy from exothermic reactions, significantly reducing overall energy requirements [9]. The manufacturing process incorporates advanced process control systems that monitor critical parameters including temperature, pressure, pH, and reagent addition rates [9].

Solvent recovery systems achieve eighty-five to ninety-five percent recovery efficiency, substantially reducing raw material costs and environmental impact [9]. The recovered solvents undergo purification through distillation and other separation techniques to meet specifications for reuse in subsequent batches [9].

Waste Management and Environmental Controls

Environmental management is a critical aspect of industrial metominostrobin production. Waste treatment systems include incineration for organic waste streams and biological treatment for aqueous effluents [9]. Volatile organic compound (VOC) control systems capture and treat emissions to meet stringent environmental regulations [9].

Wastewater treatment facilities are designed to handle the specific chemical constituents present in metominostrobin manufacturing waste streams. These systems typically incorporate physical, chemical, and biological treatment stages to achieve discharge standards [9]. Continuous monitoring ensures compliance with environmental regulations and provides early detection of potential issues [9].

Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scale-up factors including heat transfer, mass transfer, and mixing efficiency [9]. Scale-up studies evaluate the impact of larger batch sizes on reaction kinetics, product quality, and safety parameters [9]. Process development teams conduct pilot-scale trials to validate scale-up models and optimize operating parameters for commercial production [9].

Heat transfer limitations become more significant at larger scales, requiring enhanced reactor design and potentially modified reaction conditions [9]. Mixing efficiency must be maintained across different batch sizes to ensure consistent product quality and complete conversion of starting materials [9].

Quality Control and Purity Standards

The production of pharmaceutical and analytical grade (E)-Metominostrobin requires implementation of rigorous quality control systems that ensure consistent product quality and regulatory compliance. Quality standards are established based on intended use, with analytical standards requiring the highest purity specifications.

Chemical Purity Specifications

Analytical standards of (E)-Metominostrobin must meet chemical purity specifications of ninety-eight percent or higher [10] [11] [12] [13] [14] [15]. This high purity requirement is achieved through optimized synthesis conditions, effective purification techniques, and comprehensive analytical verification [10] [11] [12] [13] [14] [15]. The purity is determined using high-performance liquid chromatography (HPLC) with ultraviolet detection, providing accurate quantification of the active compound relative to impurities [10] [11] [12] [13] [14] [15].

Stereoisomeric Purity Control

(E)-Metominostrobin exists in two stereoisomeric forms, E and Z, with different melting points and potentially different biological activities [10] [11]. The E-isomer, which is the commercially preferred form, has a melting point of eighty-six to ninety degrees Celsius, while the Z-isomer melts at one hundred seven to one hundred eleven degrees Celsius [10] [11]. Analytical standards require stereoisomeric purity of ninety-eight percent or higher for the specified isomer [10] [11].

Stereoisomeric purity is determined using chiral high-performance liquid chromatography or capillary gas chromatography techniques that can resolve the E and Z isomers [10] [11]. These analytical methods are validated to ensure accurate and precise determination of stereoisomeric composition [10] [11].

Analytical Method Validation

Quality control laboratories employ multiple analytical techniques to ensure comprehensive characterization of (E)-Metominostrobin. High-performance liquid chromatography with ultraviolet detection at two hundred fifty-four nanometers provides primary purity determination [12] [13]. Gas chromatography with flame ionization detection offers complementary analysis, particularly useful for volatile impurities [12] [13].

Quantitative nuclear magnetic resonance spectroscopy (qNMR) provides an orthogonal method for purity determination that is independent of reference standards [11] [14]. This technique is particularly valuable for analytical standards where absolute purity determination is critical [11] [14]. Nuclear magnetic resonance methods can achieve purity determinations with uncertainties of less than one percent [11] [14].

Impurity Profiling and Control

Comprehensive impurity profiling identifies and quantifies potential contaminants that may arise from the synthetic process or degradation pathways [10] [11] [12] [13]. Heavy metals are controlled to levels below ten parts per million using inductively coupled plasma mass spectrometry or atomic emission spectroscopy [11] [12]. Water content is maintained below zero point five percent through Karl Fischer titration analysis [11] [12].

Residual solvents are controlled according to International Conference on Harmonisation Q3C guidelines, which establish acceptable limits based on toxicological considerations [11] [12]. Gas chromatography with flame ionization detection or mass spectrometry provides sensitive detection and quantification of residual solvents [11] [12].

Storage and Stability Requirements

(E)-Metominostrobin analytical standards require storage at two to ten degrees Celsius in dry conditions to maintain stability and prevent degradation [10] [11] [12] [13] [14]. Products should be protected from light to prevent photochemical degradation [12] [13]. Stability studies demonstrate that properly stored material maintains specifications for extended periods, typically two to three years from date of manufacture [10] [11] [12] [13].

Quality control protocols include regular stability monitoring to verify that stored material continues to meet specifications throughout its shelf life [10] [11] [12] [13]. Accelerated stability studies under elevated temperature and humidity conditions provide data for establishing appropriate storage conditions and shelf life limits [10] [11] [12] [13].

Regulatory Compliance and Documentation

Manufacturing facilities producing (E)-Metominostrobin must comply with appropriate good manufacturing practice regulations depending on the intended use of the product [12] [13] [5]. Analytical standards require compliance with ISO 17034 requirements for reference material producers [15]. This includes implementation of quality management systems, technical competence requirements, and metrological traceability [15].

Certificate of analysis documentation provides comprehensive information on analytical results, specifications, and test methods for each batch produced [10] [11] [12] [13] [14] [15]. These certificates serve as quality assurance documentation for customers and regulatory authorities [10] [11] [12] [13] [14] [15].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Exact Mass

284.1161

LogP

2.32 (LogP)

Appearance

Solid powder

Melting Point

88.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6OH8UHE3ZA

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.35e-07 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

(E)-metominostrobin

Use Classification

Agrochemicals -> Fungicides
Fungicides

Dates

Last modified: 08-15-2023
1: Wang LF, Li CM, Xu J, Li H, Su H, Wang J, Jin F, Zhang Y. [Simultaneous determination of 11 strobilurin fungicides in different vegetation types of soil by QuEChERS-ultra performance liquid chromatography-tandem mass spectrometry]. Se Pu. 2018 Aug 8;36(8):730-737. doi: 10.3724/SP.J.1123.2018.02020. Chinese. PubMed PMID: 30251495.
2: Zhou Y, Yang H, Shi Y, Chen J, Zhu J, Deng X, Guo D. [Determination of strobilurin fungicides in fruits and their mass fragmentation routes by ultra performance liquid chromatography-tandem mass spectrometry]. Se Pu. 2017 Sep 8;35(9):970-979. doi: 10.3724/SP.J.1123.2017.05009. Chinese. PubMed PMID: 29048855.
3: Pastor-Belda M, Garrido I, Campillo N, Viñas P, Hellín P, Flores P, Fenoll J. Combination of solvent extractants for dispersive liquid-liquid microextraction of fungicides from water and fruit samples by liquid chromatography with tandem mass spectrometry. Food Chem. 2017 Oct 15;233:69-76. doi: 10.1016/j.foodchem.2017.04.094. Epub 2017 Apr 19. PubMed PMID: 28530613.
4: Jogaiah S, Shetty HS, Ito SI, Tran LP. Enhancement of downy mildew disease resistance in pearl millet by the G_app7 bioactive compound produced by Ganoderma applanatum. Plant Physiol Biochem. 2016 Aug;105:109-117. doi: 10.1016/j.plaphy.2016.04.006. Epub 2016 Apr 4. PubMed PMID: 27093114.
5: Zhang Y, Huang C, Zhu X, Chen X, Mo W. [Determination of seven strobilurin fungicide residues in Chinese herbs by liquid chromatography-tandem mass spectrometry coupled with solid phase extraction]. Se Pu. 2013 Mar;31(3):264-9. Chinese. PubMed PMID: 23786000.
6: Campillo N, Viñas P, Aguinaga N, Férez G, Hernández-Córdoba M. Stir bar sorptive extraction coupled to liquid chromatography for the analysis of strobilurin fungicides in fruit samples. J Chromatogr A. 2010 Jul 2;1217(27):4529-34. doi: 10.1016/j.chroma.2010.05.006. PubMed PMID: 20553801.

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